molecular formula C16H11FN4S2 B2433516 3-[(2-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 877634-90-7

3-[(2-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2433516
CAS RN: 877634-90-7
M. Wt: 342.41
InChI Key: ZKXYMJKAMJLQCJ-UHFFFAOYSA-N
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Description

The compound “3-[(2-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For triazole compounds, these properties can vary widely . Specific physical and chemical properties for “3-[(2-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” are not available in the retrieved data.

Scientific Research Applications

Biological Properties and Synthesis

Pyridazine derivatives, including compounds similar to 3-[(2-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine, have shown significant biological properties such as anti-tumor and anti-inflammatory activities. The synthesis of these compounds involves various techniques, including NMR, IR, mass spectral studies, and X-ray diffraction. Theoretical studies such as density functional theory (DFT) calculations have been employed to determine various chemical parameters and study the intermolecular interactions within these compounds (Sallam et al., 2021).

Antiviral Properties

Some pyridazine derivatives have been shown to exhibit antiviral properties, particularly against hepatitis A virus (HAV). This includes research on novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives, which revealed promising antiviral activity (Shamroukh & Ali, 2008).

Potential in Medicinal Chemistry

Pyridazine analogs are significant in medicinal chemistry due to their pharmaceutical importance. Various pyridazine derivatives have been synthesized and analyzed using spectroscopic techniques and X-ray diffraction. Studies like DFT calculations and Hirshfeld surface analysis help in understanding their molecular properties and interactions (Sallam et al., 2021).

Antiproliferative Activity

Research on [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives has indicated their potential in inhibiting the proliferation of endothelial and tumor cells. This highlights the possible application of such compounds in developing treatments for cancer (Ilić et al., 2011).

Cardiovascular Applications

1,2,4-Triazolo[1,5-a]pyrimidines fused to pyridazine and related compounds have been synthesized and shown to possess coronary vasodilating and antihypertensive activities. These findings suggest potential cardiovascular applications for these compounds (Sato et al., 1980).

Anti-Diabetic Drug Development

Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. Their antioxidant and insulinotropic activities suggest their suitability for treating diabetes (Bindu et al., 2019).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and biological properties. While some triazole compounds are used in medicine and have well-documented safety profiles , specific safety and hazard information for this compound is not available in the retrieved data.

properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4S2/c17-12-5-2-1-4-11(12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-6-3-9-22-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXYMJKAMJLQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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